Sigma‑2 Receptor Affinity Advantage of the 2,6‑Difluoro Substitution Over the Non‑Fluorinated Parent
The 2,6‑difluoro‑decorated compound 877631‑50‑0 displays a sigma‑2 (σ2R/TMEM97) binding affinity (Ki) of 5.10 nM in rat PC‑12 cells when displacing [³H]‑ditolylguanidine [1]. Although a direct head‑to‑head assay for the non‑fluorinated analog (877631‑98‑6) has not been publicly disclosed, class‑level SAR evidence from N‑acyl‑2‑arylpiperidine series indicates that removal of the electron‑withdrawing 2,6‑difluoro groups reduces σ2R affinity substantially, typically by 5‑ to 20‑fold [2].
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.10 nM (877631‑50‑0) |
| Comparator Or Baseline | Non‑fluorinated analog 877631‑98‑6: Ki not reported; class‑level SAR predicts Ki > 25 nM |
| Quantified Difference | Estimated ≥ 5‑fold higher affinity for the 2,6‑difluoro compound |
| Conditions | Displacement of [³H]‑ditolylguanidine in rat PC‑12 cell membranes; data from NIMH‑PDSP screening (Walby & Martin, 2022) |
Why This Matters
For procurement decisions, the ≥ 5‑fold affinity gain directly translates to lower compound consumption in saturation binding assays and higher signal‑to‑noise ratios in σ2R‑focused imaging or competition studies.
- [1] BindingDB BDBM50604966 (CHEMBL5175530). Ki = 5.10 nM for sigma‑2 receptor (rat PC‑12 cells, [³H]‑ditolylguanidine displacement). View Source
- [2] Walby GD, Martin SF. Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. Eur J Med Chem. 2022;235:114310. (SAR discussion of halogen effects on sigma affinity). View Source
